what are the chemical properties of octylphosphine
what are the chemical properties of octylphosphine
This is an in-depth technical guide on
Chemical Profile: -Octylphosphine ( )
Technical Guide & Application Note
Part 1: Executive Summary & Critical Distinction
-Octylphosphine (CAS: 629-38-9) is a primary organophosphorus compound characterized by a high degree of reactivity due to its unhindered phosphorus center and two reactive P-H bonds. Unlike its tertiary counterpart, it is rarely used as a stable solvent but serves as a critical synthetic intermediate in the production of phosphonates, phosphinic acids, and specialized quantum dot ligands.CRITICAL DISTINCTION: Primary vs. Tertiary
A pervasive error in literature and procurement is the confusion between Octylphosphine and Trioctylphosphine (TOP) .
| Feature | Tri-n-octylphosphine (TOP) (Tertiary) | |
| Formula | ||
| CAS | 629-38-9 | 4731-53-7 |
| Reactivity | High: Pyrophoric; P-H bonds active for radical addition. | Moderate: Air-sensitive but stable solvent; Ligand for QDs. |
| Primary Use | Precursor for phosphonates/phosphinates; CVD P-source. | Solvent/Ligand for CdSe/InP nanocrystal synthesis. |
| -135 to -140 ppm (Triplet) | -30 to -35 ppm (Singlet) |
Operational Directive: If your protocol requires a high-boiling coordinating solvent for nanocrystal growth, you likely need TOP , not octylphosphine. If you are synthesizing phosphonate-based pharmacophores or need a highly reactive phosphorus source, you need
-Octylphosphine .
Part 2: Physicochemical Properties
-Octylphosphine is a colorless liquid with a penetrating, unpleasant odor characteristic of low-molecular-weight phosphines. It is pyrophoric and must be handled under strict inert atmosphere (Schlenk line or Glovebox).Table 1: Key Technical Specifications
| Property | Value | Notes |
| Molecular Weight | 146.21 g/mol | |
| Boiling Point | ~184–187 °C | At 760 mmHg (Estimated from C8 homologs) |
| Density | 0.82 g/mL | At 25 °C |
| Solubility | Organic solvents (THF, Toluene, Hexane) | Insoluble in water; reacts with protic solvents if oxidized. |
| Triplet ( | ||
| Oxidation State | P(-III) | Highly reducing. |
| Stability | Pyrophoric | Spontaneously ignites in air. Store under |
Part 3: Molecular Architecture & Reactivity
The utility of octylphosphine lies in the P-H bonds . Unlike tertiary phosphines (which act primarily as Lewis bases), primary phosphines act as substrates for hydrophosphination (addition across unsaturated bonds) and oxidation .
Reactivity Profile
-
Radical Hydrophosphination: The P-H bond is homolytically labile. Under UV light or radical initiation (AIBN), it adds anti-Markovnikov across alkenes to form secondary and tertiary phosphines.
-
Oxidation Pathway: Oxidation is aggressive and stepwise. It does not stop at the oxide (
) easily; it proceeds to the phosphonic acid ( ) in the presence of moisture/oxygen.
Visualization: Oxidation & Reactivity Workflow
Figure 1: Stepwise oxidation and functionalization pathways of n-octylphosphine.
Caption: Stepwise oxidation from pyrophoric primary phosphine to stable phosphonic acid.
Part 4: Synthetic Protocols
Protocol A: Synthesis of -Octylphosphine (Modern "Green" Method)
Context: Traditional synthesis involves toxic
Reagents:
- -Octyl Chloride[1][2][3]
-
Potassium Phosphate (or Trimetaphosphate)
-
Trichlorosilane (
)[3] -
Solvent: Acetonitrile/Toluene (Dry)
Step-by-Step Workflow:
-
Activation: In a glovebox, combine phosphate source with
to generate the reactive bis(trichlorosilyl)phosphide anion . -
Alkylation: Add
-octyl chloride to the reaction mixture. Heat to 80°C for 12 hours. -
Hydrolysis: Carefully quench the silyl-phosphine intermediate with degassed water/alcohol.
-
Isolation: The organic layer contains
-octylphosphine. -
Purification: Fractional distillation under vacuum. Caution: Product is pyrophoric.
Protocol B: Synthesis of CdSe Quantum Dots (Ligand Role)
Context: While TOP is the solvent, small amounts of primary octylphosphine (or its oxide) can be added to tune reactivity.
-
Preparation: Mix CdO, Oleic Acid, and Octadecene. Heat to 300°C under Ar to form Cadmium Oleate.
-
Injection: Inject Se precursor dissolved in Trioctylphosphine (TOP) .
-
Tuning: Optional: Add 1-5 mol%
-octylphosphine to the Se-precursor solution.
Part 5: Applications in Drug Development
In pharma,
-
Phosphonate Isosteres:
-
Oxidation of octylphosphine yields Octylphosphonic acid .
-
Phosphonates (
bond) are hydrolytically stable mimics of phosphates ( bond) found in DNA/RNA and metabolic intermediates. -
Application: Designing viral protease inhibitors or bone-targeting drugs (bisphosphonates).
-
-
Lipid Mimics:
-
The C8 chain provides lipophilicity. Attaching the
group allows coupling to polar headgroups, creating novel phospholipid analogs for drug delivery systems (liposomes).
-
Part 6: Safety & Handling (Mandatory)
Hazard Class: Pyrophoric Liquid (Cat 1) , Skin Corr. 1B.
-
Engineering Controls:
-
NEVER open a bottle of
-octylphosphine in air. -
All transfers must use cannula technique or gas-tight syringes within a Schlenk line or Glovebox (
ppm).
-
-
Spill Control:
-
Do not use water. Cover with dry sand or vermiculite.
-
Quenching: Dilute spills with toluene, then slowly add dilute bleach (NaOCl) to oxidize the phosphine to the safer phosphonic acid/oxide.
-
-
Deactivation:
-
Glassware must be rinsed with a dilute bleach solution before being removed from the hood/glovebox antechamber to ensure no pyrophoric residue remains.
-
References
-
Geeson, M. B., & Cummins, C. C. (2020). "Phosphoric Acid as a Precursor to Organophosphorus Compounds." Science, 367(6479), 794-797.
-
Wang, F., et al. (2009). "Spectroscopic Identification of Tri-n-octylphosphine Oxide (TOPO) Impurities and Elucidation of Their Roles in Cadmium Selenide Quantum-Wire Growth." Journal of the American Chemical Society, 131(13), 4983–4994.
-
Higham, L. J., et al. (2015). "Primary Phosphine Chemistry." Coordination Chemistry Reviews, 297, 10-27.
-
PubChem Database. "Octylphosphine (Compound CID 446269)." National Library of Medicine.
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